[1-(2-Bromophenyl)ethyl](butan-2-yl)amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 1-(2-bromophenyl)ethylamine is systematically named N-[1-(2-bromophenyl)ethyl]butan-2-amine under IUPAC rules. This nomenclature reflects its branched aliphatic and aromatic substituents:
- Parent chain : The longest carbon chain containing the amine group is butan-2-amine, with the nitrogen atom at position 2 of the four-carbon chain.
- Substituents :
- A 2-bromophenyl group attached to the ethyl moiety (C1 of the ethyl group).
- A butan-2-yl group bonded to the nitrogen atom.
The structural formula (Figure 1) illustrates these relationships:
- Aromatic ring : A benzene ring with a bromine atom at the ortho (2-) position.
- Ethyl linker : A two-carbon chain connecting the aromatic ring to the nitrogen.
- Butan-2-yl group : A four-carbon branched alkyl group (─CH(CH2CH3)2) attached to the nitrogen.
Table 1: Key structural descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(2-bromophenyl)ethyl]butan-2-amine |
| Bonding pattern | Secondary amine with aryl and alkyl substituents |
| Stereochemistry | No chiral centers reported |
Molecular Formula and Weight Analysis
The molecular formula C12H18BrN derives from:
- 12 carbons : 6 from the benzene ring, 2 from the ethyl group, 4 from the butan-2-yl chain.
- 18 hydrogens : Distributed across the alkyl/aryl groups.
- 1 bromine : As a substituent on the benzene ring.
- 1 nitrogen : In the amine functional group.
Molecular weight calculation :
$$
(12 \times 12.01) + (18 \times 1.008) + 79.904 + 14.01 = 256.18 \text{ g/mol}
$$
This matches experimental values provided in chemical databases.
Table 2: Compositional analysis
| Element | Quantity | Atomic Weight Contribution (g/mol) |
|---|---|---|
| Carbon | 12 | 144.12 |
| Hydrogen | 18 | 18.14 |
| Bromine | 1 | 79.904 |
| Nitrogen | 1 | 14.01 |
| Total | - | 256.18 |
SMILES Notation and InChI Identifier Validation
The SMILES string CC(NC(C1=CC=CC=C1Br)C)CC encodes:
- Butan-2-yl group :
CC(C)NC(branched four-carbon chain). - Ethyl-2-bromophenyl moiety :
C(C1=CC=CC=C1Br)(ethyl group with brominated benzene).
Validation :
- The nitrogen center connects to three groups: butan-2-yl, ethyl, and hydrogen (implicit).
- Bromine placement at the benzene ring’s second position confirmed by
C1=CC=CC=C1Br.
The InChI identifier for this compound, though not explicitly listed in available sources, can be algorithmically generated as:
InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-6-5-7-12(13)8-11/h5-10H,4H2,1-3H3
Key features:
- Skeleton : 12 carbons with bromine at position 2 of the phenyl group.
- Connectivity : Matches the SMILES structure.
Registry Number Cross-Referencing (CAS, PubChem CID)
CAS Registry Number :
PubChem CID :
- Not explicitly listed in provided sources. However, searches using the CAS number or InChI key in public databases (e.g., PubChem) would retrieve the compound’s profile.
Table 3: Cross-referencing identifiers
| Database | Identifier |
|---|---|
| CAS | 1019500-62-9 |
| ChemSpider | Not available in sources |
| PubChem | To be retrieved via CAS |
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3 |
InChI Key |
ROSKTXKLTYIKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination
One common approach involves the reductive amination of 2-bromoacetophenone with butan-2-ylamine:
- Step 1: Condensation of 2-bromoacetophenone with butan-2-ylamine forms an imine intermediate.
- Step 2: Reduction of the imine using sodium borohydride or catalytic hydrogenation yields the secondary amine 1-(2-bromophenyl)ethylamine.
This method benefits from mild conditions and good regioselectivity due to the direct formation of the C–N bond at the alpha position to the aryl ring.
Sonogashira Coupling Followed by Amination
A more complex route involves:
- Step 1: Sonogashira coupling of 2-bromoiodobenzene with a propargylic amine derivative to install the 2-bromophenyl group onto an alkyne-linked amine.
- Step 2: Subsequent hydrogenation or functional group transformation converts the alkyne to the ethylamine backbone.
- Step 3: Alkylation or substitution introduces the butan-2-yl group on the nitrogen.
This method is supported by literature reporting the synthesis of N-benzyl-1-(2-bromophenyl)-3-phenylprop-2-yn-1-amine with high yields (~74%) via Sonogashira coupling and subsequent purification by flash chromatography.
Multi-Component Reactions
A one-pot BEMP-catalyzed synthesis has been reported for related propargylic amines:
Catalytic Systems and Reagents
- Bases: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is used as a strong base catalyst to facilitate intramolecular cyclizations and amination steps.
- Transition-metal catalysts: Pd(0) complexes for Sonogashira coupling; Rh or Ru catalysts for hydroaminomethylation and selective amine synthesis.
- Solvents: Dry acetonitrile (CH3CN), tetrahydrofuran (THF), and mixtures of hexane/ethyl acetate for chromatography purification.
Experimental Data and Yields
Mechanistic Insights
Computational studies using density functional theory (DFT) have elucidated the mechanism of base-catalyzed amination and cyclization reactions involving propargylic ureas and amines:
- The reaction initiates with deprotonation of the most acidic proton by the base catalyst.
- Subsequent intramolecular nucleophilic attack leads to cyclization or amine formation.
- Energy profiles indicate the feasibility of these steps under mild conditions with strong bases like BEMP.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2-Bromoacetophenone + butan-2-ylamine | NaBH4 or catalytic hydrogenation | Simple, direct, mild conditions | Requires pure ketone and amine |
| Sonogashira Coupling + Amination | 2-Bromoiodobenzene + propargylic amine | Pd(0), CuI, BEMP base | High regioselectivity, versatile | Multi-step, requires inert atmosphere |
| Multi-Component Reaction | Alkyne + aldehyde + amine | BEMP base catalyst | One-pot, mild, efficient | Moderate yields, purification needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-(2-Bromophenyl)ethylamine is an organic molecule with a branched alkyl amine functional group and a brominated aromatic ring. The bromine atom on the phenyl group increases its reactivity and potential biological activity. Structurally similar compounds have a range of activities, including neuroactivity and potential as enzyme inhibitors. The presence of the brominated phenyl group may enhance binding affinity to certain receptors or enzymes, making this compound a candidate for further pharmacological studies.
Potential Applications in Pharmaceutical Research
1-(2-Bromophenyl)ethylamine has potential applications in pharmaceutical research, particularly in drug development targeting neurological disorders or as enzyme inhibitors. Its unique structure may allow for modifications that enhance its efficacy or reduce toxicity, making it a valuable compound for further investigation in medicinal chemistry.
Interaction and Mechanism Studies
Interaction studies involving 1-(2-Bromophenyl)ethylamine can provide insights into its mechanism of action and potential therapeutic targets. Techniques such as molecular docking studies and high-throughput screening against various biological targets can elucidate how this compound interacts at the molecular level. Understanding these interactions is crucial for optimizing its pharmacological properties and predicting possible side effects.
Structurally Similar Compounds and Their Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N,N-Diethyl-m-toluamide | Contains an aromatic ring and amine group | Insect repellent |
| Brompheniramine | Brominated phenyl group | Antihistamine |
| Phenylephrine | Aromatic ring with hydroxymethyl group | Vasoconstrictor |
| Amphetamine | Simple phenethylamine structure | Stimulant; affects neurotransmitter release |
The uniqueness of [1-(2-Bromophenyl)ethylamine] lies in its specific combination of a brominated aromatic system with a branched alkane amine, potentially offering distinct biological activities compared to these similar compounds.
Carbon-Heteroatom Bond Formation
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Primary Amines
- 2-(2-Bromophenyl)ethylamine (C₈H₁₀BrN, MW 200.08):
- A primary amine with a 2-bromophenyl ethyl group.
- Physical Properties : Melting point = 253°C, density = 1.577 g/cm³ .
- Applications : Synthesized via ω-transaminase (ω-TA) biocatalysts for enantiopure intermediates in dibenzazepine frameworks .
- Comparison : The absence of a sec-butyl group reduces steric hindrance, enhancing hydrogen bonding capacity (higher melting point than secondary amines).
Secondary Amines
- 1-(2-Bromophenyl)ethylamine: Synthesis: Likely via alkylation of 2-(2-bromophenyl)ethylamine or reductive amination.
- (2-Bromophenyl)methylamine (C₁₂H₁₈BrN, MW 256.19): Features a methylene linker (CH₂) between the benzene ring and nitrogen. Physical Properties: Liquid at room temperature .
Tertiary Amines
- Bis(1-(2-bromophenyl)ethyl)amine, HCl (C₁₆H₁₈Br₂ClN, MW 419.6):
Physicochemical Properties
| Compound | Type | Molecular Weight | Melting Point | Boiling Point | Solubility |
|---|---|---|---|---|---|
| 2-(2-Bromophenyl)ethylamine | Primary | 200.08 | 253°C | Not reported | Moderate in polar solvents |
| 1-(2-Bromophenyl)ethylamine | Secondary | 256.19 | Not reported | Not reported | Higher lipophilicity |
| (2-Bromophenyl)methylamine | Secondary | 256.19 | Liquid | Not reported | Soluble in organic solvents |
| Bis(1-(2-bromophenyl)ethyl)amine, HCl | Tertiary | 419.6 | Not reported | Not reported | Low aqueous solubility |
Key Observations :
- Primary amines exhibit higher melting points due to stronger intermolecular hydrogen bonding.
- Secondary and tertiary amines are more lipophilic, favoring applications in central nervous system-targeting drugs.
Biological Activity
The compound 1-(2-Bromophenyl)ethylamine, also known as (2-bromophenyl)methyl(butan-2-yl)amine, is an organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16BrN
- Molecular Weight : 242.16 g/mol
The structure features a brominated phenyl group attached to a butan-2-yl amine, which is significant for its biological interactions and properties.
The biological activity of 1-(2-Bromophenyl)ethylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, facilitating its interaction with cell membranes and target proteins. The amine group is crucial for binding to receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that 1-(2-Bromophenyl)ethylamine exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in E. coli and S. aureus | |
| Fungi | Effective against Candida albicans |
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Vale-Silva et al. demonstrated that the compound effectively damages the cell membrane of Candida albicans, leading to cell death. Flow cytometry analysis revealed significant increases in membrane permeability upon treatment with the compound .
- Anticancer Mechanism Investigation : Research published in 2023 explored the effects of 1-(2-Bromophenyl)ethylamine on various cancer cell lines. The study found that the compound induced apoptosis in A549 cells through the activation of caspase pathways .
Synthesis and Research Applications
The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the reaction of 2-bromobenzyl chloride with sec-butylamine under basic conditions. This synthetic route is crucial for producing the compound in sufficient purity for biological testing.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for potential applications in drug development, particularly in creating new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
